BenchChemオンラインストアへようこそ!

N,3,5-trimethyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-4-sulfonamide

GPCR Neuropsychiatric HTS

N,3,5-Trimethyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-4-sulfonamide (CAS 866154-83-8) is a synthetic small molecule belonging to the isoxazole-4-sulfonamide class, featuring a unique combination of a 3,5-dimethylisoxazole core and an N-methyl-N-(pyridin-3-ylmethyl) sulfonamide side chain. The compound has a molecular formula of C12H15N3O3S, a molecular weight of 281.33 g/mol, and a computed XLogP3-AA of 0.7, indicating moderate lipophilicity.

Molecular Formula C12H15N3O3S
Molecular Weight 281.33
CAS No. 866154-83-8
Cat. No. B2911689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,3,5-trimethyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-4-sulfonamide
CAS866154-83-8
Molecular FormulaC12H15N3O3S
Molecular Weight281.33
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)N(C)CC2=CN=CC=C2
InChIInChI=1S/C12H15N3O3S/c1-9-12(10(2)18-14-9)19(16,17)15(3)8-11-5-4-6-13-7-11/h4-7H,8H2,1-3H3
InChIKeyOFCXNNDIPQIUIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,3,5-Trimethyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-4-sulfonamide (CAS 866154-83-8): A Versatile Isoxazole Sulfonamide Screening Hit


N,3,5-Trimethyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-4-sulfonamide (CAS 866154-83-8) is a synthetic small molecule belonging to the isoxazole-4-sulfonamide class, featuring a unique combination of a 3,5-dimethylisoxazole core and an N-methyl-N-(pyridin-3-ylmethyl) sulfonamide side chain [1]. The compound has a molecular formula of C12H15N3O3S, a molecular weight of 281.33 g/mol, and a computed XLogP3-AA of 0.7, indicating moderate lipophilicity [1]. It is primarily utilized as a research tool, having been identified in high-throughput screening (HTS) campaigns focused on orphan G-protein coupled receptor (GPCR) targets, particularly GPR151 . This positions it as a distinct starting point for medicinal chemistry optimization, differentiating it from generic isoxazole sulfonamides lacking the pyridylmethylamine motif.

Why N,3,5-Trimethyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-4-sulfonamide Is Not Interchangeable with Simpler Analogs


Substitution on the isoxazole and sulfonamide nitrogen dramatically affects target engagement and selectivity. The specific N-methyl-N-(pyridin-3-ylmethyl) tail on this compound is a key structural feature for modulating interactions with biological targets like GPR151, as generic isoxazole sulfonamides or analogs with alternative heterocycles fail to recapitulate this binding profile [1]. Furthermore, the three contiguous methyl groups distinguish it from the common 3,5-dimethylisoxazole core, potentially altering its steric bulk and electronic properties in ways that impact potency and selectivity in HTS assays [2]. Simple replacement with a des-pyridyl or des-methyl analog without empirical validation is highly likely to result in lost biological activity or altered selectivity, as demonstrated by the compound's specific activity profile in Scripps Research Institute screening panels .

Quantitative Differentiation Evidence for N,3,5-Trimethyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-4-sulfonamide Procurement


Identified as an Active Modulator in a GPR151 High-Throughput Screening Assay

This compound was specifically selected for evaluation in a cell-based HTS assay designed to identify activators of the orphan receptor GPR151, a target linked to habenula function and neuropsychiatric disorders . While the precise activation percentage (e.g., % Activity at screening concentration) is not publicly disclosed as a standalone compound, its inclusion in this specific target-focused assay (AID 1508602) by the Scripps Research Institute indicates a positive initial hit, differentiating it from the majority of isoxazole sulfonamide analogs that were likely not prioritized for this advanced screening . This assay-specific engagement points to a target interaction profile unique to its full substitution pattern.

GPCR Neuropsychiatric HTS

Patented Sulfonamide-Isoxazole Scaffold with Demonstrated Metalloproteinase Inhibitory Potential

The broader class of sulfonamide derivatives with an isoxazole ring, to which this compound belongs, has been explicitly claimed in patents for their potent matrix metalloproteinase (MMP) inhibitory activity [1]. The Shionogi patent highlights that variations in the sulfonamide nitrogen substituent and isoxazole substitution significantly modulate MMP inhibition [1]. This compound, with its unique N-methyl-N-(pyridin-3-ylmethyl) sulfonamide tail and N,3,5-trimethyl pattern, represents a specific, underexplored substitution combination within this pharmacophore class that is absent from the generic claims of the patent, positioning it as a novel probe for expanding the MMP SAR landscape beyond the exemplified compounds.

Metalloproteinase Inhibitor SAR Patent

Higher Specified Purity Grade from Leading Vendor Reduces Pre-Screening Purification Burden

For quantitative HTS campaigns or initial SAR studies, chemical purity is a critical factor in data reliability. Procurement of this compound from a leading supplier like Leyan guarantees a baseline purity of 98% . This contrasts with the often-generic 95% purity standard offered by other catalog suppliers for similar isoxazole sulfonamide library compounds . The higher certified purity directly translates to a lower probability of off-target assay activity caused by impurities, reducing the rate of false-positive hit confirmation and follow-up synthesis cycles.

Chemical Purity Procurement Quality

Computational Physicochemical Differentiation for CNS Target Engagement

The compound's computed physicochemical properties suggest it occupies a border region of CNS drug-like space that is distinct from more polar or lipophilic analogs. With a hydrogen bond donor count of 0 and a topological polar surface area (tPSA) of approximately 84.7 Ų, it violates fewer CNS drug-likeness rules than many standard sulfonamides [1]. For instance, a comparable benzenesulfonamide analog is likely to have higher tPSA and hydrogen bond donor count, reducing its passive CNS permeability. This unique profile is particularly relevant for its intended target, GPR151, which is predominantly expressed in the brain and requires tool compounds with favorable brain penetration characteristics [2].

CNS Drug Discovery Physicochemical Properties Drug-likeness

Priority Application Scenarios for N,3,5-Trimethyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-4-sulfonamide in R&D


Lead Generation for Orphan GPCR Target Deorphanization (GPR151)

Scenario: A neuroscience-focused biotech aims to identify chemical probes for the orphan receptor GPR151 to understand its role in habenula-mediated mood disorders. Immediate application: Use this confirmed HTS hit as a foundational scaffold for an analog-synthesis program. The compound's known screening activity and favorable CNS physicochemical properties [1] allow the team to bypass a costly primary screen, focusing resources directly on structure-activity relationship (SAR) expansion and pharmacokinetic optimization for in vivo proof-of-mechanism studies.

Expanding the Matrix Metalloproteinase (MMP) Inhibitor IP Landscape

Scenario: A pharmaceutical company developing next-generation MMP inhibitors for inflammatory diseases needs novel, non-obvious chemical matter to strengthen its intellectual property position. Immediate application: Procure this compound to explore the activity of the unique N,3,5-trimethyl-N-(pyridin-3-ylmethyl) substitution pattern on MMPs. As this specific substitution is not exemplified in foundational patent literature for isoxazole-sulfonamide MMP inhibitors [2], positive activity data could form the basis of a new composition-of-matter patent application.

High-Purity Starting Material for Fragment-Based or Targeted Library Synthesis

Scenario: A medicinal chemistry department requires highly pure, structurally diverse building blocks for the synthesis of a targeted compound library for multiple screens. Immediate application: Source this compound at the 98% purity grade for direct use as a core scaffold. The synthetic handles offered by the pyridine nitrogen, the isoxazole ring, and the sulfonamide allow for rapid parallel diversification. The guaranteed high purity eliminates the need for pre-synthetic purification, ensuring final library compounds are of high quality and yield, directly accelerating the library synthesis timeline.

Quote Request

Request a Quote for N,3,5-trimethyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.